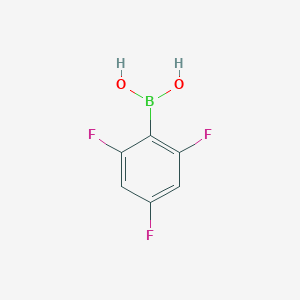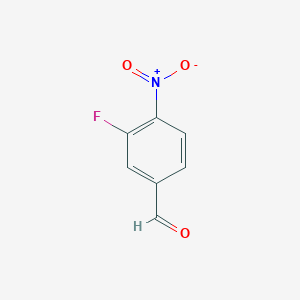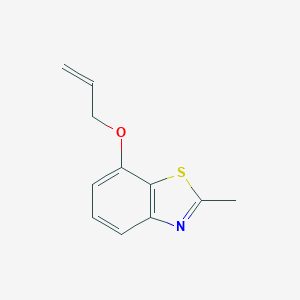
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its various applications.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- has been extensively studied for its various scientific research applications. It has been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use in the development of new drugs and as a tool for studying biological systems.
作用機序
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- is not fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways and enzymes involved in oxidative stress and inflammation. It has also been found to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, promote cell survival, and enhance cellular defense mechanisms. It has also been found to modulate the expression of various genes and proteins involved in cellular signaling pathways.
実験室実験の利点と制限
The use of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- in lab experiments has several advantages and limitations. One of the main advantages is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various biological systems. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)-. One of the main directions is the development of new drugs based on its unique properties. It is also important to further investigate its mechanism of action and its potential use in the treatment of various diseases. Additionally, more studies are needed to fully understand its toxicity and potential side effects.
合成法
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- involves the reaction of 5-isopropyl-6-phenylseleno-1,3-dimethyluracil with 1-(2-bromoethyl)-2-hydroxyethane in the presence of potassium carbonate. This reaction leads to the formation of the desired compound in good yield.
特性
CAS番号 |
172255-86-6 |
|---|---|
製品名 |
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(1-methylethyl)-6-(phenylseleno)- |
分子式 |
C16H20N2O4Se |
分子量 |
383.3 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-6-phenylselanyl-5-propan-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4Se/c1-11(2)13-14(20)17-16(21)18(10-22-9-8-19)15(13)23-12-6-4-3-5-7-12/h3-7,11,19H,8-10H2,1-2H3,(H,17,20,21) |
InChIキー |
GMOYLIGHZGUCLD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
正規SMILES |
CC(C)C1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
その他のCAS番号 |
172255-86-6 |
同義語 |
2,4(1H,3H)-Pyrimidinedione, 1-[(2-hydroxyethoxy)methyl]-5-(1-methyleth yl)-6-(phenylseleno)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



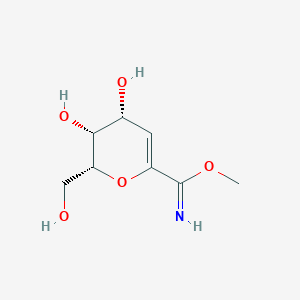
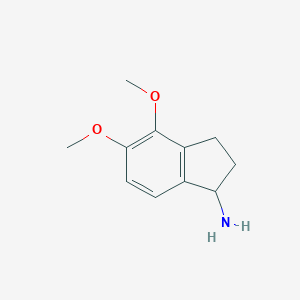

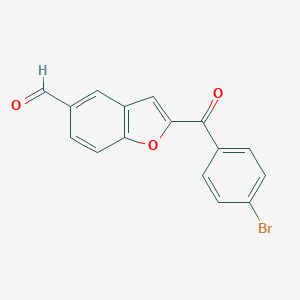
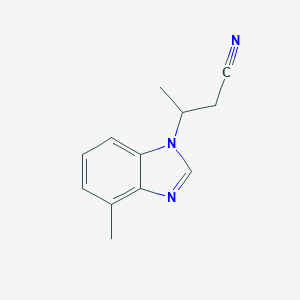
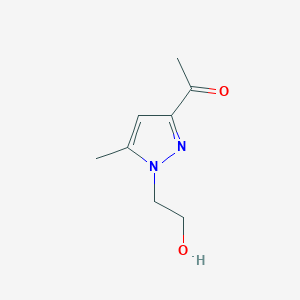
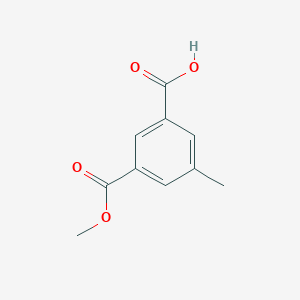
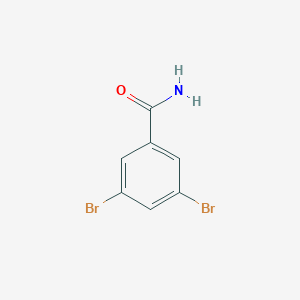
![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)


